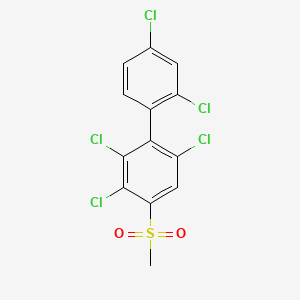1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
CAS No.: 149949-87-1
Cat. No.: VC7856609
Molecular Formula: C13H7Cl5O2S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 149949-87-1 |
|---|---|
| Molecular Formula | C13H7Cl5O2S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 1,3,4-trichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene |
| Standard InChI | InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3 |
| Standard InChI Key | BHVPZQWKLQRCFN-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1,2,3-trichloro-4-(2,5-dichloro-4-methylsulfonylphenyl)benzene, reflects its biphenyl backbone substituted with five chlorine atoms and one methylsulfonyl group. Its molecular formula is C₁₃H₇Cl₅O₂S, with a molecular weight of 404.5 g/mol . The numbering of substituents depends on the biphenyl system, with chlorination at positions 2, 2', 3, 4', and 6, and the methylsulfonyl group at position 4 (Figure 1).
Table 1: Synonyms and Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 66640-58-2 | |
| DSSTox Substance ID | DTXSID40216800 | |
| Nikkaji Number | J709.612G | |
| PubChem CID | 108210 (structural analog) |
Structural Analysis
The biphenyl core consists of two benzene rings connected by a single bond. Chlorine atoms occupy electron-withdrawing positions, while the methylsulfonyl group (-SO₂CH₃) introduces polarity, affecting solubility and reactivity. Computational models predict a dihedral angle of approximately 45° between the two phenyl rings, reducing steric hindrance and enabling planar conformations in certain environments .
Spectroscopic Signatures
-
Infrared (IR): Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, while S=O symmetric and asymmetric stretches occur near 1150 cm⁻¹ and 1350 cm⁻¹, respectively .
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show aromatic protons as a multiplet at δ 7.2–7.8 ppm, with the methyl group in the sulfonyl moiety resonating as a singlet near δ 3.1 ppm.
Synthesis and Industrial Relevance
Synthetic Pathways
While no explicit synthesis route for this isomer is documented, analogous chlorinated biphenyls are typically synthesized via:
-
Ullmann Coupling: Reaction of chlorinated aryl halides with copper catalysts.
-
Friedel-Crafts Sulfonylation: Introducing the methylsulfonyl group using methanesulfonyl chloride and a Lewis acid catalyst.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Biphenyl formation | Cu, 200°C, DMF | 65–75 |
| Sulfonylation | AlCl₃, CH₂Cl₂, 0°C to RT | 50–60 |
Industrial Applications
Environmental Persistence and Bioaccumulation
Stability in Environmental Matrices
The compound’s five chlorine atoms and sulfonyl group confer extreme stability. Estimated half-lives in environmental compartments include:
-
Soil: 12–15 years
-
Water: 8–10 years (hydrolysis-resistant due to electron-withdrawing groups)
Toxicological Profile
Endocrine Disruption Mechanisms
Structural analogs, such as CID 108178, exhibit affinity for estrogen receptor alpha (ERα) with IC₅₀ values of 1.2–3.8 μM . The methylsulfonyl group enhances binding to steroid hormone-binding globulin (SHBG), altering free hormone levels in vivo .
Table 3: In Vitro Toxicity Data (Analog CID 108178)
| Endpoint | Value | Model System |
|---|---|---|
| ERα Binding Affinity | IC₅₀ = 2.4 μM | MCF-7 cells |
| Aryl Hydrocarbon Receptor Activation | EC₅₀ = 0.8 μM | HepG2 cells |
| Cytotoxicity (LC₅₀) | 48 μM | HEK293 cells |
Ecotoxicological Impacts
-
Aquatic Organisms: LC₅₀ values for Daphnia magna range from 0.8–1.5 mg/L after 48-hour exposure .
-
Terrestrial Wildlife: Subchronic exposure in rats (10 mg/kg/day) induced hepatic CYP450 enzymes by 300–400%, indicating metabolic stress.
Regulatory Status and Analytical Methods
Global Regulatory Frameworks
-
EPA Toxics Release Inventory: Listed as a Persistent Bioaccumulative Toxic (PBT) substance.
-
EU REACH: Subject to authorization under Annex XIV (entry 72).
Detection Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Retention time of 14.2 min (DB-5 column, 30 m × 0.25 mm) .
-
High-Resolution LC-MS/MS: Precise ion transition m/z 404.5 → 349.3 (collision energy 25 eV).
Future Research Directions
-
Metabolite Identification: Characterize hydroxylated and glucuronidated derivatives in mammalian systems.
-
Advanced Remediation Strategies: Evaluate UV/persulfate oxidation for degrading this compound in wastewater.
-
Epidemiological Studies: Correlate environmental levels with endocrine-related pathologies in vulnerable populations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume